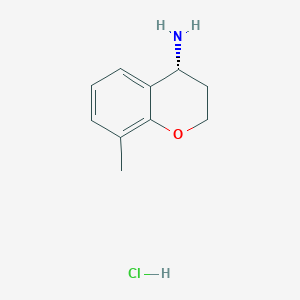

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 1807940-14-2) is a chiral benzopyran derivative with a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . Its IUPAC name specifies the R-configuration at the 4th position, a methyl substituent at the 8th position, and a hydrochloride salt form. The compound is commercially available as a powder, stored at 4°C, and is part of American Elements' life sciences catalog, where it is synthesized in high-purity grades (≥99%) for research and industrial applications .

This scaffold is of interest in medicinal chemistry for its similarity to bioactive molecules targeting neurological or cardiovascular systems.

Properties

IUPAC Name |

(4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOASZNLOHDNQY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@@H](CCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807940-14-2 | |

| Record name | (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Synthesis

- The critical step involves palladium-catalyzed coupling or hydrogenation reactions to construct the bicyclic benzopyran ring system with the correct (4R) stereochemistry.

- Typical catalysts include palladium on carbon (Pd/C) or palladium complexes under inert atmosphere (nitrogen or argon).

- Reaction temperatures range from ambient to moderate heating (25–80 °C), with reaction times spanning several hours to optimize conversion without side reactions.

- The use of chiral ligands or auxiliaries may be employed to induce stereoselectivity, ensuring the (4R) enantiomer predominates.

Reduction of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one

- The precursor ketone is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- The reduction is typically performed in anhydrous solvents like tetrahydrofuran (THF) or ether under inert atmosphere to prevent oxidation.

- Following reduction, the amine is isolated and purified before conversion to the hydrochloride salt.

Formation of Hydrochloride Salt

- The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, diethyl ether) to form the hydrochloride salt.

- This salt formation enhances compound stability, crystallinity, and solubility for handling and biological testing.

- Purification of the hydrochloride salt is commonly achieved by crystallization or chromatographic techniques.

Purification Techniques

- Crystallization from solvents such as ethanol or isopropanol is the preferred method for obtaining high-purity hydrochloride salt.

- Chromatographic methods (e.g., silica gel column chromatography) may be used to separate stereoisomers or remove impurities.

- Final product characterization includes melting point determination, NMR spectroscopy, and chiral HPLC to confirm stereochemical purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Palladium-catalyzed reaction | Pd/C or Pd complex, inert atmosphere | Formation of bicyclic chroman | Control of temperature & time |

| Reduction | LiAlH4 or NaBH4, anhydrous solvent (THF) | Reduction of ketone to amine | Inert atmosphere required |

| Hydrochloride salt formation | HCl in ethanol or ether | Salt formation for stability | Crystallization purification |

| Purification | Crystallization, chromatography | Isolation of pure stereoisomer | Chiral HPLC for enantiomeric purity |

Research Findings and Notes on Preparation

- The stereoselective synthesis of the (4R)-enantiomer is critical due to its distinct biological activity compared to other stereoisomers.

- Palladium-catalyzed hydrogenation is favored industrially for scalability and efficiency.

- The hydrochloride salt form is preferred for research applications due to enhanced solubility and handling properties.

- Detailed mechanistic studies suggest the palladium catalyst facilitates selective hydrogenation without racemization.

- Safety data sheets recommend handling under inert atmosphere and avoiding moisture to preserve compound integrity.

Chemical Reactions Analysis

Types of Reactions

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Research

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has shown promise in various pharmacological studies:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that it can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .

- Antidepressant Activity : Preliminary studies have indicated that the compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Biochemical Studies

The compound has been utilized in biochemical assays to explore its interaction with various enzymes and receptors:

- Enzyme Inhibition : Investigations into the inhibitory effects of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride on specific enzymes have revealed potential applications in developing therapeutic agents for metabolic disorders .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing other biologically active molecules. Its structural features allow for modifications that can lead to the development of new chemical entities with enhanced biological activities.

Case Study 1: Neuroprotection in Cellular Models

A study conducted on neuronal cell lines demonstrated that treatment with (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride resulted in a significant reduction of cell death induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Case Study 2: Antidepressant-Like Effects in Animal Models

In a controlled experiment involving rodents subjected to chronic stress, administration of the compound led to significant improvements in behavioral tests indicative of antidepressant effects. The results suggested a potential for clinical application in mood disorders .

Mechanism of Action

The mechanism of action of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Position 6 and 8

The benzopyran scaffold allows for modular substitution, enabling diverse pharmacological and physicochemical properties. Key analogs include:

Key Observations :

- Steric and Electronic Effects: The methyl group at position 8 (target compound) provides minimal steric hindrance, favoring interactions with flat binding pockets. Fluorine (positions 6 and 8) introduces electronegativity, which can improve metabolic stability and influence pKa values . Bromine (position 6) adds steric bulk and polarizability, enabling halogen-bonding interactions in drug-receptor complexes . Methoxy (position 6) enhances solubility via oxygen lone-pair interactions but may reduce blood-brain barrier penetration .

- Chirality :

The R-configuration at position 4 is critical for enantioselective activity. For example, the S-enantiomer of a brominated analog (CAS: 1810074-67-9) exhibits distinct physicochemical and biological profiles compared to its R-counterpart .

Biological Activity

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as (R)-8-methylchroman-4-amine hydrochloride, is a compound with significant biological activity. Its molecular formula is C10H14ClNO, and it has been studied for various pharmacological effects, particularly its interaction with serotonin receptors and potential anxiolytic properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 1807940-14-2 |

| IUPAC Name | (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine; hydrochloride |

| Appearance | Powder |

Research indicates that (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride acts as a full agonist at the 5-HT1A serotonin receptor. This receptor is implicated in various neurological processes including mood regulation and anxiety. Studies have shown that derivatives of this compound exhibit anxiolytic activity in vivo, suggesting its potential as a therapeutic agent for anxiety disorders .

1. Anxiolytic Effects

A study on 3,4-dihydro-3-amino-2H-1-benzopyran derivatives demonstrated that modifications to the compound can enhance its affinity for the 5-HT1A receptor, leading to increased anxiolytic effects in behavioral models . Specifically, the compound (+)-9g was highlighted for its promising anxiolytic activity.

2. Relaxant Activity

Another investigation focused on related compounds showed relaxant activity on isolated tracheal tissues from guinea pigs. This suggests that (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran derivatives may have potential applications in respiratory therapies by acting as smooth muscle relaxants .

Study 1: Anxiolytic Activity

In a controlled study involving various behavioral models, the compound demonstrated significant reductions in anxiety-like behaviors compared to control groups. The results indicated a dose-dependent response, with higher concentrations yielding more pronounced effects.

Study 2: Respiratory Relaxation

Researchers evaluated the relaxant properties of several benzopyran derivatives on guinea pig trachealis. The findings indicated that certain structural modifications could enhance relaxation potency compared to known relaxants like cromakalim .

Safety and Toxicology

While specific safety data for (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is limited, general safety considerations include potential irritations and toxicity associated with similar compounds. Risk and safety statements indicate that it may cause irritation to the skin and eyes (GHS classification: GHS07) and should be handled with care .

Q & A

Basic Synthesis and Optimization

Q: What are the key synthetic routes and intermediates for preparing (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can reaction yields be optimized? A:

- Core Route : A common approach involves reductive amination or nucleophilic substitution of benzopyran derivatives. For example, substituting a methanesulfonyloxy group with dimethylamine hydrochloride in a benzopyran scaffold (yield: 73% after silica gel chromatography) .

- Optimization : Use polar aprotic solvents (e.g., DMF) and potassium carbonate as a base to enhance nucleophilic displacement efficiency. Monitor reaction progress via TLC (Rf: 0.3–0.5 in chloroform/methanol 9:1) .

- Purification : Employ silica gel column chromatography with gradients of chloroform:methanol (30:1 to 9:1) or recrystallization from ethanol/methanol mixtures .

Chromatographic Purity Assessment

Q: Which chromatographic methods are most effective for assessing the purity of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride? A:

- HPLC : Use C18 reverse-phase columns (e.g., Chromolith®) with UV detection at λmax ≈255 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- TLC : Silica gel plates developed in chloroform:methanol (9:1), visualized under UV254 or iodine vapor .

- Critical Parameters : Ensure ≥98% purity via HPLC (retention time: ~8.5 min under above conditions) .

Safety and Handling Protocols

Q: What personal protective equipment (PPE) and storage conditions are required to handle this compound safely? A:

- PPE :

- Storage : -20°C in airtight, light-resistant containers. Stability ≥5 years under these conditions .

- Spill Management : Avoid dust generation; use ethanol for decontamination .

Advanced Stereochemical Characterization

Q: How can the (4R)-stereochemistry of the benzopyran-4-amine core be confirmed experimentally? A:

- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane:isopropanol (80:20) to resolve enantiomers .

- NMR Analysis : Compare coupling constants (e.g., J = 8.4 Hz for axial protons) and NOESY correlations to confirm spatial arrangement .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., pivaloyl-protected analogs) to assign absolute configuration .

Stability and Degradation Pathways

Q: What are the major degradation products of this compound under accelerated stability testing, and how are they identified? A:

- Conditions : Expose to 40°C/75% RH for 6 months. Monitor via HPLC-MS .

- Degradation Products :

- Mitigation : Store in inert atmosphere (argon) with desiccants to minimize hydrolysis .

Resolving Contradictory Spectroscopic Data

Q: How should researchers address discrepancies in reported NMR or mass spectral data for this compound? A:

- Cross-Validation : Compare with published spectra (e.g., δ 2.84 ppm for dimethylaminomethyl protons in DMSO-d6 ).

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals .

- High-Resolution MS : Confirm molecular formula (C12H16ClNO) with HRMS (calc. m/z 225.0924; observed 225.0926) .

Application in Biological Assays

Q: What methodological considerations are critical when testing this compound in enzyme inhibition assays? A:

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .

- Dose-Response : Use 8-point dilution series (1 nM–100 µM) with triplicate measurements to calculate IC50 .

- Controls : Include known inhibitors (e.g., dobutamine hydrochloride for adrenergic assays) and vehicle controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.